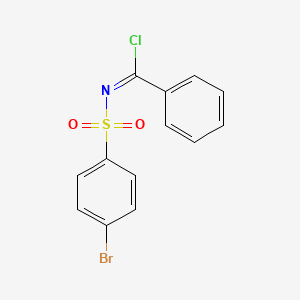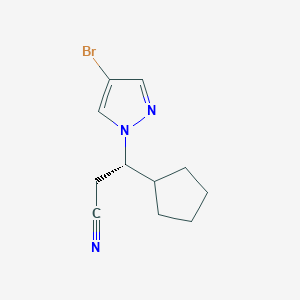
(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, tolyl, and sulfinamide groups
Métodos De Preparación
The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Organic Synthesis: Used as a ligand in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to coordinate with metal centers in catalytic reactions. The phosphanyl group acts as a ligand, forming stable complexes with transition metals, which then participate in various organic transformations. The sulfinamide group can also interact with other functional groups, enhancing the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Similar compounds include other phosphanyl and sulfinamide-containing molecules, such as:
®-N-(®-(2-(Diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Lacks the o-tolyl group, resulting in different reactivity and selectivity.
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(p-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Contains a p-tolyl group instead of an o-tolyl group, affecting its steric and electronic properties.
The uniqueness of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which provides a balance of steric and electronic effects, making it a versatile compound in various chemical applications .
Propiedades
Fórmula molecular |
C31H34NOPS |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
N-[(R)-(2-diphenylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H34NOPS/c1-24-16-12-13-21-27(24)30(32(5)35(33)31(2,3)4)28-22-14-15-23-29(28)34(25-17-8-6-9-18-25)26-19-10-7-11-20-26/h6-23,30H,1-5H3/t30-,35?/m1/s1 |
Clave InChI |
JMVREUXNMBRSOD-OSRRZMJMSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)




![1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13653946.png)








